molecular formula C33H30N2O2 B3067800 (4R,4'R,5S,5'S)-2,2'-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole CAS No. 157904-67-1

(4R,4'R,5S,5'S)-2,2'-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole

Cat. No.: B3067800
CAS No.: 157904-67-1
M. Wt: 486.6 g/mol
InChI Key: ZWWGNCSTEMMQOQ-XAZDILKDSA-N
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Description

(4R,4'R,5S,5'S)-2,2'-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole is a useful research compound. Its molecular formula is C33H30N2O2 and its molecular weight is 486.6 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Novel Compounds : This compound has been utilized as a precursor in the synthesis of novel pyrazoline-based bis(1,2,3-triazole) scaffolds via click chemistry, indicating its potential in creating new chemical structures (Kiran et al., 2016).
  • Template for Synthesis : It has been shown as a versatile template for the synthesis of various substituted oxazoles, which are significant in chemical research for their diverse applications (Misra & Ila, 2010).

Biochemical and Pharmaceutical Research

  • Antibacterial and Antioxidant Properties : Certain derivatives of this compound have demonstrated moderate antibacterial activity against various bacterial strains and good radical scavenging activity, making them relevant in antimicrobial and antioxidant research (Kiran et al., 2016); (Düğdü et al., 2014).

Materials Science and Engineering

  • Electron-Transport Material for OLEDs : Derivatives of this compound, such as Bis(4-(4,5-diphenyl-4H-1,2,4-triazol-3-yl)phenyl)dimethylsilane, have been used as electron-transport materials in organic light-emitting devices (OLEDs), highlighting its potential in advanced materials science (Kwon et al., 2010).

Catalysis

  • Catalysis in Chemical Reactions : It has been explored for its catalysis effect in the cycloaddition reactions of nitrone, impacting reaction rate and selectivity, which is crucial in synthetic chemistry (Ding Zhi & You Jun, 2006).

Properties

IUPAC Name

(4R,5S)-2-[2-[(4R,5S)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H30N2O2/c1-33(2,31-34-27(23-15-7-3-8-16-23)29(36-31)25-19-11-5-12-20-25)32-35-28(24-17-9-4-10-18-24)30(37-32)26-21-13-6-14-22-26/h3-22,27-30H,1-2H3/t27-,28-,29+,30+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWGNCSTEMMQOQ-XAZDILKDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC(C(O1)C2=CC=CC=C2)C3=CC=CC=C3)C4=NC(C(O4)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=N[C@@H]([C@@H](O1)C2=CC=CC=C2)C3=CC=CC=C3)C4=N[C@@H]([C@@H](O4)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601138668
Record name (4R,4′R,5S,5′S)-2,2′-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601138668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157904-67-1
Record name (4R,4′R,5S,5′S)-2,2′-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157904-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4R,4′R,5S,5′S)-2,2′-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601138668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4R,4'R,5S,5'S)-2,2'-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole
Reactant of Route 2
Reactant of Route 2
(4R,4'R,5S,5'S)-2,2'-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole
Reactant of Route 3
(4R,4'R,5S,5'S)-2,2'-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole
Reactant of Route 4
Reactant of Route 4
(4R,4'R,5S,5'S)-2,2'-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole
Reactant of Route 5
(4R,4'R,5S,5'S)-2,2'-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole
Reactant of Route 6
(4R,4'R,5S,5'S)-2,2'-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole

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